An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of N-(But-3-en-1-yl)-2-iodoaniline
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of N-(But-3-en-1-yl)-2-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of N-(But-3-en-1-yl)-2-iodoaniline, a molecule of interest in synthetic organic chemistry. Due to the absence of directly published experimental data for this specific compound in the reviewed literature, this document leverages established NMR principles and spectral data from analogous structures to provide a robust and well-reasoned prediction of its NMR characteristics. This guide is intended to serve as a valuable resource for researchers in the synthesis and characterization of related compounds, offering insights into spectral interpretation and experimental design.
Introduction: The Structural Significance of N-(But-3-en-1-yl)-2-iodoaniline
N-(But-3-en-1-yl)-2-iodoaniline is a substituted aniline derivative that incorporates several key functional groups: a secondary amine, an aromatic ring bearing an iodine substituent, and a terminal alkene. The iodoaniline moiety is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] The butenyl side chain introduces a reactive alkene functionality, opening possibilities for further chemical modifications.
Accurate structural characterization is paramount, and NMR spectroscopy stands as the primary method for confirming the identity and purity of such compounds. This guide will delve into the predicted ¹H and ¹³C NMR chemical shifts of N-(But-3-en-1-yl)-2-iodoaniline, providing a detailed rationale for the assignment of each resonance.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of N-(But-3-en-1-yl)-2-iodoaniline is expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the butenyl chain, and the amine proton. The chemical shifts are influenced by the electronic environment of each proton, including inductive effects from the iodine and nitrogen atoms, and the anisotropic effects of the aromatic ring.
Table 1: Predicted ¹H NMR Chemical Shifts for N-(But-3-en-1-yl)-2-iodoaniline
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 7.75 | dd | J = 7.8, 1.5 | 1H |
| H-4 | 7.25 | td | J = 7.8, 1.5 | 1H |
| H-3 | 6.80 | dd | J = 7.8, 1.5 | 1H |
| H-5 | 6.65 | td | J = 7.8, 1.5 | 1H |
| H-3' | 5.90 | m | - | 1H |
| H-4'a, H-4'b | 5.20 - 5.10 | m | - | 2H |
| NH | ~4.5 (broad) | s | - | 1H |
| H-1' | 3.30 | t | J = 7.0 | 2H |
| H-2' | 2.45 | qt | J = 7.0, 1.5 | 2H |
Note: Predicted values are based on analysis of related structures and established NMR principles. The spectrum is assumed to be recorded in CDCl₃.
Rationale for ¹H NMR Assignments
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Aromatic Protons (H-3, H-4, H-5, H-6): The aromatic region will display four signals. The proton ortho to the iodine atom (H-3) and the proton ortho to the amino group (H-6) will be the most deshielded due to the electron-withdrawing nature of iodine and the deshielding effect within the aniline ring system. H-6 is predicted to be the most downfield, appearing as a doublet of doublets. The protons meta to the substituents (H-4 and H-5) will appear at intermediate chemical shifts, with their multiplicities as triplets of doublets. The assignments are based on the typical patterns observed for 1,2-disubstituted benzene rings.[3]
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Vinylic Protons (H-3', H-4'a, H-4'b): The alkene protons will be found in the characteristic vinylic region. The H-3' proton, being adjacent to the double bond, will appear as a complex multiplet due to coupling with both the cis and trans H-4' protons and the allylic H-2' protons. The terminal methylene protons (H-4'a and H-4'b) will also present as a multiplet.
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Amine Proton (NH): The N-H proton signal is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.
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Aliphatic Protons (H-1', H-2'): The methylene group adjacent to the nitrogen (H-1') will be deshielded by the electronegative nitrogen atom and is predicted to be a triplet due to coupling with the H-2' protons. The allylic methylene protons (H-2') will appear as a quartet of triplets (or a multiplet) due to coupling with both the H-1' and the vinylic H-3' protons.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for N-(But-3-en-1-yl)-2-iodoaniline
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~85 |
| C-1 | ~147 |
| C-6 | ~139 |
| C-4 | ~129 |
| C-3' | ~135 |
| C-5 | ~118 |
| C-4' | ~117 |
| C-3 | ~115 |
| C-1' | ~43 |
| C-2' | ~33 |
Note: Predicted values are based on analysis of related structures and established NMR principles. The spectrum is assumed to be recorded in CDCl₃.
Rationale for ¹³C NMR Assignments
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Aromatic Carbons (C-1 to C-6): The carbon atom bearing the iodine (C-2) is expected to have a significantly upfield chemical shift due to the heavy atom effect of iodine, a well-documented phenomenon. The carbon attached to the nitrogen (C-1) will be downfield due to the electronegativity of nitrogen. The remaining aromatic carbons will have chemical shifts typical for a substituted aniline, with their precise values influenced by the positions relative to the two substituents.[3]
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Vinylic Carbons (C-3', C-4'): The sp² hybridized carbons of the double bond will appear in the downfield region of the spectrum, typically between 110 and 140 ppm. The internal carbon (C-3') is expected to be more downfield than the terminal carbon (C-4').
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Aliphatic Carbons (C-1', C-2'): The sp³ hybridized carbons of the butenyl chain will appear in the upfield region. The carbon adjacent to the nitrogen (C-1') will be more deshielded than the C-2' carbon.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for N-(But-3-en-1-yl)-2-iodoaniline, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Sample Preparation
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Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent as it is capable of dissolving a wide range of organic compounds and has well-defined residual solvent peaks for referencing.
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Concentration: Prepare a solution of approximately 10-20 mg of the purified compound in 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient for obtaining good signal-to-noise in a reasonable acquisition time on a modern NMR spectrometer.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often use the residual solvent peak for referencing (for CDCl₃, δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).[4]
NMR Instrument Parameters
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Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, which is particularly useful for resolving the complex multiplets in the aromatic and vinylic regions.
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¹H NMR Acquisition:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is appropriate.
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Acquisition Time: ~2-3 seconds.
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Relaxation Delay: ~1-2 seconds.
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Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
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¹³C NMR Acquisition:
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Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is standard for obtaining a spectrum with singlets for each carbon.
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Acquisition Time: ~1-2 seconds.
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Relaxation Delay: ~2 seconds.
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Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of the ¹³C isotope.
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Visualization of Molecular Structure and NMR Workflow
Visual aids are crucial for understanding the relationship between the molecular structure and the NMR data.
Figure 1: Molecular structure of N-(But-3-en-1-yl)-2-iodoaniline with atom numbering.
Figure 2: Workflow for NMR data acquisition and analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of N-(But-3-en-1-yl)-2-iodoaniline. By applying fundamental principles of NMR spectroscopy and drawing comparisons with structurally related molecules, we have proposed a detailed assignment of the expected chemical shifts. The provided experimental protocol offers a robust framework for acquiring high-quality NMR data for this and similar compounds. This guide serves as a valuable tool for researchers engaged in the synthesis and characterization of novel organic molecules, facilitating a deeper understanding of their structural properties.
References
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Supporting Information for a relevant publication. (n.d.). Rsc.org. Retrieved March 24, 2026, from [Link]
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A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. (2021). Green Chemistry, 23(1), 436-440. [Link]
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